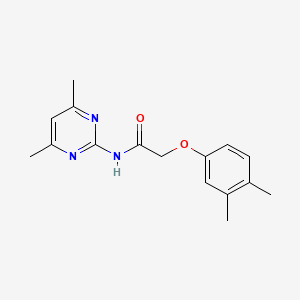
N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a member of the isoxazolecarboxamide family, which is known for its potential as a diagnostic tool in medical imaging. FMISO has been studied extensively for its ability to detect hypoxia, or low oxygen levels, in various tissues and organs. In
作用机制
FMISO is a radiopharmaceutical compound that is taken up by cells in proportion to their oxygen levels. In hypoxic cells, FMISO is reduced and trapped, leading to a build-up of radioactivity in these cells. This build-up of radioactivity can be detected using N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging, allowing for the visualization of hypoxic tissues and organs.
Biochemical and Physiological Effects:
FMISO is a relatively safe compound that has been extensively studied for its potential use in medical imaging. It has a short half-life and is rapidly eliminated from the body, minimizing the risk of radiation exposure. However, like all radiopharmaceuticals, FMISO can cause adverse effects in rare cases, such as allergic reactions or injection site reactions.
实验室实验的优点和局限性
FMISO is a highly sensitive and specific radiopharmaceutical compound that can detect hypoxia in various tissues and organs. However, it is important to note that FMISO is not specific to tumors and can accumulate in other hypoxic tissues, such as the heart or liver. Additionally, the interpretation of FMISO N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide images can be complex and requires specialized training and expertise.
未来方向
There are several potential future directions for the use of FMISO in medical imaging. One area of research is the development of new radiopharmaceutical compounds that are more specific to tumors and have fewer off-target effects. Another area of research is the use of FMISO in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve the accuracy of tumor detection. Additionally, there is ongoing research into the use of FMISO in the monitoring of treatment response in cancer patients, which could help clinicians tailor treatment plans to individual patients.
In conclusion, FMISO is a radiopharmaceutical compound that has shown great potential as a diagnostic tool in medical imaging. Its ability to detect hypoxia in various tissues and organs, including tumors, has important implications for the diagnosis and treatment of cancer. While there are limitations to its use, ongoing research into the development of new radiopharmaceutical compounds and the use of FMISO in combination with other imaging techniques could help to overcome these limitations and improve the accuracy and specificity of tumor detection.
合成方法
The synthesis of FMISO involves the reaction of 2-nitro-1,4-dichlorobenzene with furfuryl alcohol, followed by the addition of an isoxazolecarboxylic acid derivative. This reaction produces FMISO in high yield and purity. The synthesis of FMISO is a complex process that requires specialized equipment and expertise.
科学研究应用
FMISO has been extensively studied for its potential as a diagnostic tool in medical imaging. N-(2-furylmethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide imaging using FMISO can detect hypoxia in various tissues and organs, including tumors. Hypoxic tumors are known to be more resistant to radiation therapy and chemotherapy, making them more difficult to treat. The ability to detect hypoxia in tumors using FMISO can help clinicians tailor treatment plans to individual patients, improving outcomes and reducing side effects.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUUDJQSHPLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)


![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)


![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)
